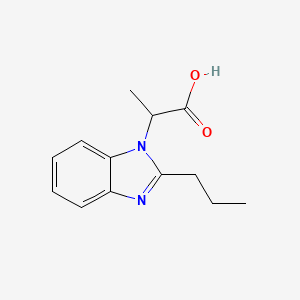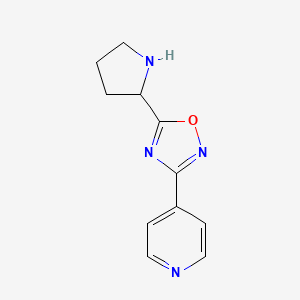
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine
Overview
Description
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine is a chemical compound with the molecular formula C11H12N4O. This compound is notable for its unique structure, which includes a pyrrolidine ring, an oxadiazole ring, and a pyridine ring. It is primarily used in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazide, with a nitrile oxide. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed by the reduction of a suitable precursor, such as a pyrrole, using a reducing agent, such as lithium aluminum hydride.
Coupling of the Rings: The final step involves the coupling of the oxadiazole and pyrrolidine rings with the pyridine ring. This is typically achieved through a nucleophilic substitution reaction, using a suitable leaving group, such as a halide, and a base, such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above, but are typically carried out on a larger scale. This involves the use of larger reaction vessels, more efficient mixing and heating methods, and more stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions used.
Reduction: It can also be reduced to form various reduction products.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the rings is replaced by another group.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, typically in an acidic or basic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride, typically in an inert solvent such as tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines, typically in the presence of a base such as potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions used, but can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes, particularly those involving the pyrrolidine and oxadiazole rings.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine involves its interaction with various molecular targets and pathways. The pyrrolidine ring is known to interact with various receptors in the central nervous system, while the oxadiazole ring is known to interact with various enzymes and other proteins. These interactions can lead to a variety of effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyridine is unique in its combination of a pyrrolidine ring, an oxadiazole ring, and a pyridine ring. Similar compounds include:
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)benzene: This compound has a benzene ring instead of a pyridine ring.
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)thiophene: This compound has a thiophene ring instead of a pyridine ring.
4-(5-Pyrrolidin-2-YL-1,2,4-oxadiazol-3-YL)pyrimidine: This compound has a pyrimidine ring instead of a pyridine ring.
These similar compounds share some of the same properties and applications as this compound, but also have their own unique characteristics and uses.
Properties
IUPAC Name |
3-pyridin-4-yl-5-pyrrolidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-2-9(13-5-1)11-14-10(15-16-11)8-3-6-12-7-4-8/h3-4,6-7,9,13H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJDOOYVZDYJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC(=NO2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701225715 | |
| Record name | 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-85-6 | |
| Record name | 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701225715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


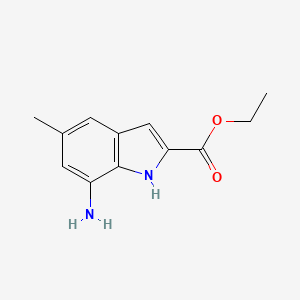
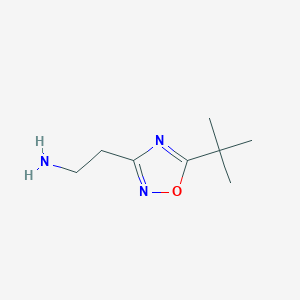
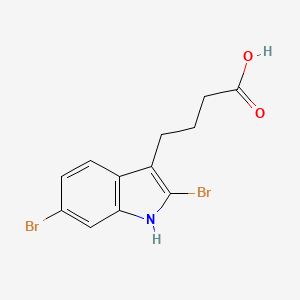
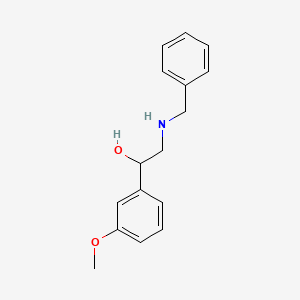
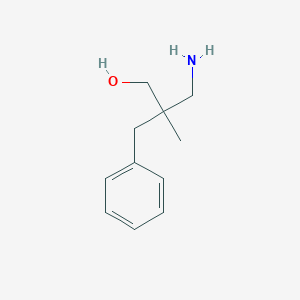
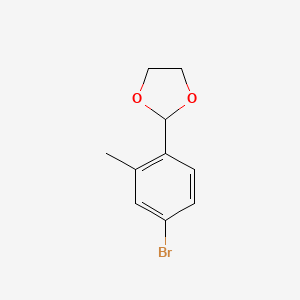
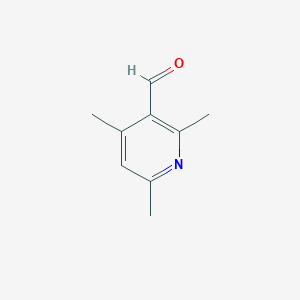

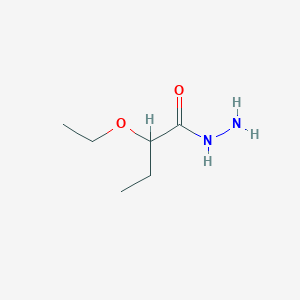
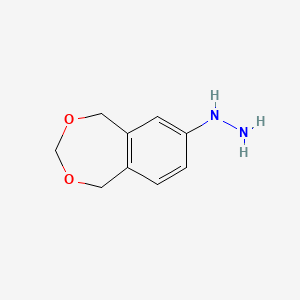
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)-N-methylmethanamine](/img/structure/B3302193.png)
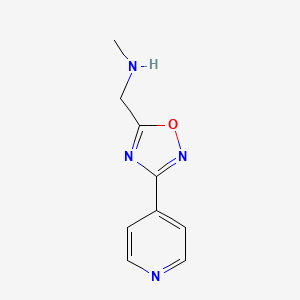
![[4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine](/img/structure/B3302204.png)
